molecular formula C12H14N2O3 B1301406 4-(Piperazine-1-carbonyl)-benzoic acid CAS No. 691394-20-4

4-(Piperazine-1-carbonyl)-benzoic acid

Cat. No. B1301406
CAS RN: 691394-20-4
M. Wt: 234.25 g/mol
InChI Key: MHDUGMOWFSOPJS-UHFFFAOYSA-N
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Description

“4-(Piperazine-1-carbonyl)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H14N2O3 .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogs have shown significant potential as anti-mycobacterial agents. Research has focused on developing potent molecules containing piperazine as a crucial subunit, demonstrating activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine-based compounds in designing new anti-TB molecules with improved safety, selectivity, and cost-effectiveness (Girase et al., 2020).

Therapeutic Applications

Piperazine derivatives have found their way into clinical applications, primarily in treating depression, psychosis, or anxiety. The metabolism of these compounds, including arylpiperazine derivatives like buspirone, nefazodone, and trazodone, involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their effects on serotonin receptors and other neurotransmitter systems, underlying their therapeutic utility (Caccia, 2007).

Drug Design and Patent Trends

Piperazine is a critical scaffold in drug design due to its presence in various drugs with diverse therapeutic uses. Research and patents have focused on slight modifications to the piperazine nucleus, leading to significant differences in the medicinal potential of resultant molecules. This versatility has been explored for central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, and antidiabetic drugs, among others. The ongoing interest in piperazine-based molecules reflects their broad potential and the opportunity for designing drug-like elements for various diseases (Rathi et al., 2016).

TB Treatment and Macozinone Development

Macozinone, a piperazine-benzothiazinone (PBTZ169) derivative, is under clinical studies for tuberculosis (TB) treatment. This compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. Early clinical studies show promise for macozinone's development towards efficient TB drug regimens (Makarov & Mikušová, 2020).

DNA Interaction and Hoechst Analogues

Hoechst 33258 and its analogues, which include a piperazine derivative, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have been utilized in plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. The detailed understanding of DNA interaction by these compounds provides a foundation for rational drug design (Issar & Kakkar, 2013).

Safety and Hazards

The safety data sheet for “4-(Piperazine-1-carbonyl)-benzoic acid” indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral .

Mechanism of Action

Target of Action

Related compounds have been found to interact with enzymes such as trypsin-1

Mode of Action

Similar compounds have been shown to inhibit enzymes like trypsin-1 . This suggests that 4-(Piperazine-1-carbonyl)-benzoic acid might also function as an enzyme inhibitor, but this needs to be confirmed through further studies.

Biochemical Pathways

Related compounds have shown inhibitory effects on enzymes like trypsin-1 , which plays a role in various biological processes, including digestion and regulation of cellular processes

Result of Action

Related compounds have shown inhibitory effects on enzymes like trypsin-1 , suggesting potential regulatory effects on cellular processes

properties

IUPAC Name

4-(piperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUGMOWFSOPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365995
Record name 4-(Piperazine-1-carbonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

691394-20-4
Record name 4-(1-Piperazinylcarbonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691394-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazine-1-carbonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 691394-20-4
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